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Compound of Interest

Compound Name: Asenapine (Standard)

Cat. No.: B1667633

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of asenapine maleate, an atypical
antipsychotic medication. The document details its molecular structure, chemical formula, and
key physicochemical properties. Furthermore, it outlines a representative synthetic protocol and
illustrates its complex pharmacological profile through its receptor binding affinities and a
signaling pathway diagram.

Molecular Structure and Formula

Asenapine maleate is the maleate salt of asenapine. The chemical entity asenapine belongs to
the dibenzo-oxepino pyrrole class.[1] The salt is formed by the combination of equimolar
amounts of asenapine and maleic acid.[2]

The molecular formula for asenapine maleate is C21H20CINOs.[3] It is also represented as
C17H16CINO - C4H404.[4][5]

Chemical Name: (3aRS,12bRS)-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-
dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole (2Z)-2-butenedioate[4]

Structure:
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Physicochemical and Pharmacological Data

The following tables summarize key quantitative data for asenapine maleate, including its
general properties and receptor binding affinities, which are crucial for understanding its
pharmacological profile.

Table 1: General Physicochemical Properties of Asenapine Maleate

Property Value Reference
Molecular Formula C21H20CINOs [3]
Molecular Weight 401.84 g/mol [41151[6]
CAS Number 85650-56-2 [3][4][6]
Appearance White to off-white solid/powder  [4][6]
Melting Point 140°C [7]

Water Solubility 3.7 mg/mL [1]

pKa 8.6 [1]

Table 2: Receptor Binding Affinity of Asenapine
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Asenapine's therapeutic effects are attributed to its interaction with a wide range of
neurotransmitter receptors.[8] It acts as an antagonist at most of these receptors, with the
exception of being a partial agonist at the 5-HT1a receptor.[9] The table below presents the

binding affinities (Ki or pKi values) for various receptors. Lower Ki values and higher pKi values
indicate stronger binding affinity.
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Receptor Receptor . .
Family Subtype Ki (nM) pKi Reference
Serotonin (5-HT)  5-HT1a 2.5 8.6 [21[9]
5-HT1e 4.0 8.4 [2][9]
5-HT2a 0.06 10.2 [2][9]
5-HTz2e 0.16 9.8 [2]9]
5-HT2C 0.03 10.5 [2][9]
5-HTsa 8.8 [9][10]
5-HTe 1.6 9.5 [2]9]
5-HT7 0.13 9.9 [2][9]
Dopamine (D) D1 1.4 8.9 [21[9]
D2 1.3 8.9 [9]
D3 0.42 9.4 (2100
Da 1.1 9.0 [9]
Adrenergic (o) o1 1.2 8.9 [2][9]
oz 1.2 [2]
O2a 8.9 [9][10]
O2e 9.5 [9][10]
02C 8.9 [9][10]
Histamine (H) Hi 1.0 9.0 [2][9]
H: 6.2 8.2 (2100
Experimental Protocols
Synthesis of Asenapine Maleate
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The synthesis of asenapine maleate can be achieved through various routes. A common
method involves a multi-step process culminating in the formation of the asenapine base,
followed by salt formation with maleic acid.[7][11]

Step 1: Cyclization to form the Lactam Intermediate

A precursor compound, such as 8-((methylamino)methyl)-10,11-dihydro-dibenzol[b,floxepine-
10-carboxylic acid, undergoes a ring-closure reaction under acidic conditions to yield the trans-
lactam intermediate, (3aS,12bS)-11-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-
dibenzo[2,3:6,7]oxepino[4,5-c]pyrrol-1-one.[11]

Step 2: Reduction of the Lactam

The lactam intermediate is then reduced to form the asenapine base. This can be
accomplished using a strong reducing agent like lithium aluminum hydride in a suitable solvent
such as tetrahydrofuran.[10][11]

e Procedure: To a solution of the lactam intermediate in an appropriate solvent (e.g.,
tetrahydrofuran), a reducing agent (e.qg., lithium aluminum hydride) is added portion-wise at a
controlled temperature (e.g., -25 to -20°C).[10] The reaction is monitored for completion
using techniques like Thin Layer Chromatography (TLC).

Step 3: Salt Formation

The resulting asenapine base is dissolved in a solvent like ethanol or isopropanol. A solution of
maleic acid in a similar solvent system is then added with stirring.[7]

e Procedure: The crude asenapine base is dissolved in ethanol. A solution of maleic acid (1
equivalent) in ethanol, potentially with a small amount of water, is added to the asenapine
solution. The mixture is stirred, often overnight, to allow for crystallization. The resulting solid
asenapine maleate is collected by filtration and dried under vacuum.[7]

Purification: The final product's purity can be assessed using High-Performance Liquid
Chromatography (HPLC).[7]

Signaling Pathway and Mechanism of Action
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The therapeutic efficacy of asenapine in conditions like schizophrenia and bipolar disorder is
believed to be mediated through its combined antagonist activity at dopamine D2 and serotonin
5-HT2a receptors.[12] Its broad receptor-binding profile, where it acts as an antagonist at
multiple serotonin, dopamine, adrenergic, and histamine receptors, contributes to its overall
effects and side-effect profile.[8][13] For example, its high affinity for histamine Hi receptors is
associated with its sedative effects.[8]

The following diagram illustrates the primary mechanism of action of asenapine as a multi-
receptor antagonist.
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Caption: Asenapine's multi-receptor interaction profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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